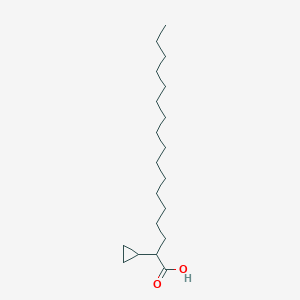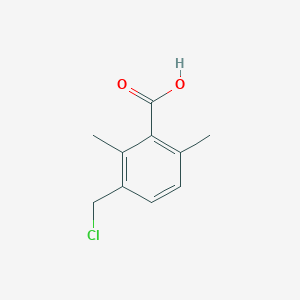
3-Chloromethyl-2,6-dimethyl-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloromethyl-2,6-dimethyl-benzoic acid: is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chloromethyl group at the third position and two methyl groups at the second and sixth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloromethyl-2,6-dimethyl-benzoic acid typically involves the chloromethylation of 2,6-dimethylbenzoic acid. This can be achieved through the reaction of 2,6-dimethylbenzoic acid with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloromethyl group in 3-Chloromethyl-2,6-dimethyl-benzoic acid can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidative conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Products include 2,6-dimethylterephthalic acid or 2,6-dimethylbenzaldehyde.
Reduction: Products include 3-chloromethyl-2,6-dimethylbenzyl alcohol or 3-chloromethyl-2,6-dimethylbenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloromethyl-2,6-dimethyl-benzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chloromethyl and methyl substitutions on the biological activity of benzoic acid derivatives. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s derivatives may have potential therapeutic applications, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and safety in medical applications.
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and polymers. Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Chloromethyl-2,6-dimethyl-benzoic acid involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methyl groups can influence the compound’s hydrophobicity and binding affinity to target proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylbenzoic acid: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethylbenzoic acid: Lacks the methyl groups, which can affect its chemical reactivity and biological activity.
2,6-Dichloromethylbenzoic acid: Contains an additional chlorine atom, which can further influence its reactivity and properties.
Uniqueness: 3-Chloromethyl-2,6-dimethyl-benzoic acid is unique due to the presence of both chloromethyl and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
179554-33-7 |
|---|---|
Molekularformel |
C10H11ClO2 |
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
3-(chloromethyl)-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-6-3-4-8(5-11)7(2)9(6)10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
MZNSTSYKTYQZCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)CCl)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
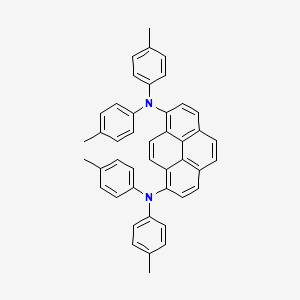
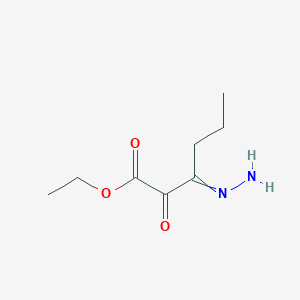
![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
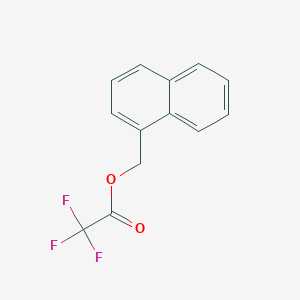
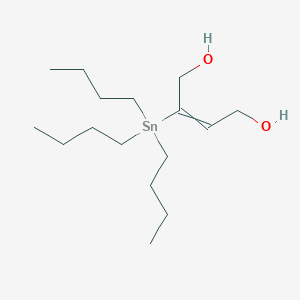
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
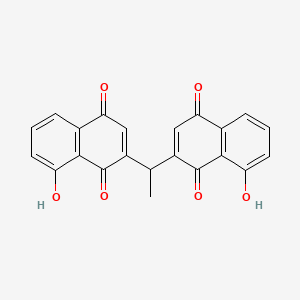
![{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B12550687.png)
